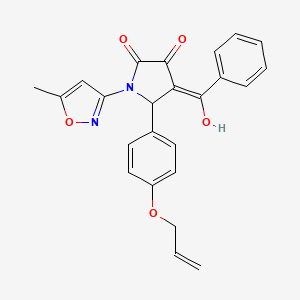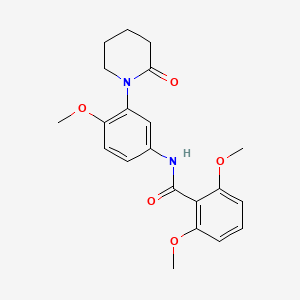
2,6-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using a unique method and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Potential Antipsychotic Agents
Research on benzamide derivatives, including those structurally related to 2,6-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide, has shown promising results in the development of potential antipsychotic agents. For instance, the study by Högberg et al. (1990) focused on the synthesis and antidopaminergic properties of benzamide compounds, finding that some derivatives displayed potent and selective properties suitable for dopamine D-2 mediated responses. This suggests a lower tendency to induce extrapyramidal side effects, making them suitable for further investigations related to antipsychotic treatments (Högberg et al., 1990).
Redox-active Materials
The development of sterically protected groups carrying reversible redox sites has been explored, with the synthesis of compounds featuring methoxy and dimethoxy functionalities. Tsuji et al. (1999) reported on the synthesis of diphosphene carrying a redox-active sterically protecting group, which could be applied in constructing novel redox systems composed of diphosphene and triarylamine units. Such materials are of interest for their electro-optical properties and potential applications in electronic devices (Tsuji et al., 1999).
Anti-Tubercular Scaffolds
In the realm of infectious diseases, novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide have been synthesized, showcasing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. Nimbalkar et al. (2018) highlighted that these compounds, through ultrasound-assisted synthesis, exhibited significant activity, with IC50 values of less than 1 µg/mL. The compounds also demonstrated non-cytotoxic nature against the human cancer cell line HeLa, indicating their potential as a basis for developing new anti-tubercular drugs (Nimbalkar et al., 2018).
Electrochromic Polymers
The incorporation of dimethoxycarbazole and related methoxy-functionalized groups into polymers has led to the development of electroactive materials with significant potential for applications in electrochromic devices. Hsiao et al. (2015) synthesized aromatic polyamides and polyimides bearing pendent 3,6-dimethoxycarbazole units, which demonstrated reversible electrochemical oxidation and strong color changes upon electrochemical activity. These materials exhibited enhanced electrochemical stability and electrochromic performance, underscoring their utility in developing new electrochromic devices (Hsiao et al., 2015).
Propiedades
IUPAC Name |
2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-16-11-10-14(13-15(16)23-12-5-4-9-19(23)24)22-21(25)20-17(27-2)7-6-8-18(20)28-3/h6-8,10-11,13H,4-5,9,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKGAJXREMDHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


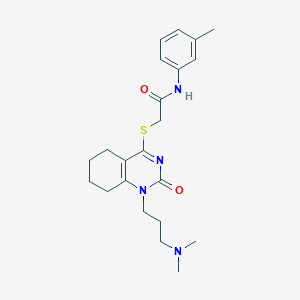

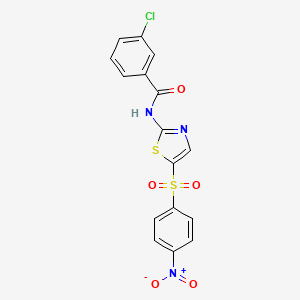
![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2686795.png)
![(Z)-5-bromo-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2686796.png)
![2-(4-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2686797.png)

![N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2686803.png)
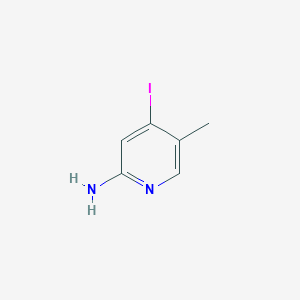
![N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2686807.png)
![1-(3-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2686809.png)
![N-Methyl-N-[(1-propyl-1H-pyrazol-3-YL)methyl]amine](/img/structure/B2686812.png)
